molecular formula C17H20N4O3 B2542571 2-(6-oxopyridazin-1(6H)-yl)-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)acetamide CAS No. 2034549-86-3

2-(6-oxopyridazin-1(6H)-yl)-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)acetamide

Cat. No.: B2542571
CAS No.: 2034549-86-3
M. Wt: 328.372
InChI Key: CIEWXMQDLHPNCE-UHFFFAOYSA-N
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Description

2-(6-oxopyridazin-1(6H)-yl)-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)acetamide is a complex organic compound known for its unique structure, featuring both pyridazinone and pyridine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(6-oxopyridazin-1(6H)-yl)-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)acetamide typically involves a multi-step process, which begins with the preparation of the pyridazinone core. Common starting materials include pyridazin-3-one and pyridine derivatives. The reactions often require controlled conditions, such as specific temperatures, solvents like dichloromethane or ethanol, and catalysts like palladium or bases such as potassium carbonate.

Industrial Production Methods: For large-scale production, automated synthesis processes involving continuous flow reactors may be employed. These methods help optimize reaction conditions, reduce waste, and improve yield, ensuring the compound’s consistency and purity.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: : This compound can undergo oxidation reactions typically using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

  • Reduction: : Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.

  • Substitution: : Commonly undergoes substitution reactions with electrophiles or nucleophiles. For example, reacting with halides can introduce various functional groups at specific sites on the molecule.

Common Reagents and Conditions:

  • Oxidation: Hydrogen peroxide, potassium permanganate

  • Reduction: Sodium borohydride, lithium aluminum hydride

  • Substitution: Halides, strong acids or bases

Major Products Formed:

  • Oxidized derivatives

  • Reduced analogs

  • Substituted compounds with diverse functional groups

Scientific Research Applications

2-(6-oxopyridazin-1(6H)-yl)-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)acetamide has significant applications in various fields:

Chemistry:

  • Used as a precursor in the synthesis of more complex organic compounds

  • Serves as a ligand in coordination chemistry

Biology:

  • Investigated for its potential as an enzyme inhibitor

  • Explored for its role in biological signaling pathways

Medicine:

  • Potential candidate for drug development due to its unique structure

  • Studied for its anti-inflammatory and anti-cancer properties

Industry:

  • Utilized in the development of specialized polymers and materials

  • Employed in agrochemical formulations due to its bioactive properties

Mechanism of Action

The mechanism of action of 2-(6-oxopyridazin-1(6H)-yl)-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors, inhibiting their function or modifying their activity. It may engage in hydrogen bonding, hydrophobic interactions, and π-π stacking with target molecules, affecting pathways like cell signaling or metabolic processes.

Comparison with Similar Compounds

  • Pyridazin-3-one derivatives

  • Pyridine-based compounds

  • Tetrahydro-2H-pyran analogs

The intricate structure and multifunctional nature of 2-(6-oxopyridazin-1(6H)-yl)-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)acetamide make it an exciting subject for further research and application in various scientific fields.

Properties

IUPAC Name

N-[oxan-4-yl(pyridin-3-yl)methyl]-2-(6-oxopyridazin-1-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O3/c22-15(12-21-16(23)4-2-8-19-21)20-17(13-5-9-24-10-6-13)14-3-1-7-18-11-14/h1-4,7-8,11,13,17H,5-6,9-10,12H2,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIEWXMQDLHPNCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C(C2=CN=CC=C2)NC(=O)CN3C(=O)C=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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